molecular formula C19H29NO3 B4601300 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4601300
M. Wt: 319.4 g/mol
InChI Key: WRINOZNASHQYFE-UHFFFAOYSA-N
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Description

2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.21474379 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Supramolecular Assembly

Molecular recognition studies have showcased the adaptability of adamantane derivatives in forming one-dimensional motifs through hydrogen bonding with various simple and functionalized dicarboxylic acids. This adaptability highlights their potential in creating persistently structured assemblies for advanced material design and drug delivery systems (Karle, Ranganathan, & Haridas, 1997).

Host-Guest Chemistry

Research into the host-guest chemistry between β-cyclodextrin and adamantane derivatives, including bio-conjugatable adamantane acids, has provided insights into designing drug delivery systems. The inclusion complexes formed exhibit diverse adamantane-to-CD ratios and guest locations, underlining the utility of adamantane derivatives in nanomedicine (Wang et al., 2021).

Photoinduced Electron Transfer and Decarboxylation

Adamantane amino acids activated by phthalimide have shown significant photochemical reactivity, undergoing photoinduced electron transfer and decarboxylation. This process leads to the formation of complex polycyclic molecules with potential biological interest, demonstrating the application of adamantane derivatives in synthesizing biologically relevant molecules through photochemistry (Mandić, Mlinarić-Majerski, Griesbeck, & Basarić, 2016).

Gas and Organic Vapor Adsorption

Microporous poly(Schiff base) structures constructed from adamantane units have shown high adsorption capacities for gases like hydrogen and carbon dioxide, as well as organic vapors such as benzene and cyclohexane. These materials' ability to selectively adsorb these substances makes them promising for applications in gas storage, CO2 capture, and the recovery of organic pollutants (Li, Zhang, & Wang, 2014).

Molecular Conformations in Solution

Studies on the molecular conformations of cyclohexanecarboxylic acid derivatives, including adamantane-containing compounds, have provided valuable insights into their structural properties in aqueous solutions. Understanding these conformations is crucial for their applications in medicinal chemistry, as it affects their biological activity and interaction with biomolecules (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Properties

IUPAC Name

2-(1-adamantylmethylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c21-17(15-3-1-2-4-16(15)18(22)23)20-11-19-8-12-5-13(9-19)7-14(6-12)10-19/h12-16H,1-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRINOZNASHQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 3
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2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.